molecular formula C9H6ClFN2O B13607825 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine

Katalognummer: B13607825
Molekulargewicht: 212.61 g/mol
InChI-Schlüssel: UCIILPQRIAGYOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with a 5-chloro-2-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide, which can be generated in situ from hydroxyimoyl halides under basic conditions (e.g., NaHCO₃) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve catalyst-free and microwave-assisted one-pot methods, which have been reported to be efficient for the synthesis of 5-substituted isoxazoles . These methods are advantageous due to their efficiency and reduced environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted isoxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 3-(4-Fluorophenyl)isoxazol-5-amine
  • 3-(2-Fluorophenyl)isoxazol-5-amine

Uniqueness

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other isoxazole derivatives .

Eigenschaften

Molekularformel

C9H6ClFN2O

Molekulargewicht

212.61 g/mol

IUPAC-Name

3-(5-chloro-2-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClFN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2

InChI-Schlüssel

UCIILPQRIAGYOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.